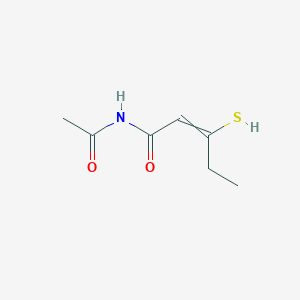
N-Acetyl-3-sulfanylpent-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-sulfanylpent-2-enamide is an organic compound that belongs to the class of enamides Enamides are derivatives of enamines, where the nitrogen atom is bonded to an acyl group This compound is characterized by the presence of an acetyl group, a sulfanyl group, and a pent-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-sulfanylpent-2-enamide can be achieved through several methods. One common approach involves the reaction of a ketoxime with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields . Another method involves the phosphine-mediated reductive acylation of oximes, which results in the formation of enamides with good yields and excellent purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-sulfanylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Acetyl-3-sulfanylpent-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Acetyl-3-sulfanylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-3-sulfanylbut-2-enamide
- N-Acetyl-3-sulfanylhex-2-enamide
- N-Acetyl-3-sulfanylprop-2-enamide
Uniqueness
N-Acetyl-3-sulfanylpent-2-enamide is unique due to its specific structure, which includes an acetyl group, a sulfanyl group, and a pent-2-enamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88152-49-2 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N-acetyl-3-sulfanylpent-2-enamide |
InChI |
InChI=1S/C7H11NO2S/c1-3-6(11)4-7(10)8-5(2)9/h4,11H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
FFTRFSFUPHWBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)NC(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















